2-(3-METHYL-2-HYDROXYPHENYL)-4(3)-QUINAZOLONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxy-3-methylphenyl)-3H-quinazolin-4-one is an organic compound with a complex structure that includes a quinazolinone core and a hydroxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYL-2-HYDROXYPHENYL)-4(3)-QUINAZOLONE typically involves the condensation of anthranilic acid derivatives with ortho-hydroxyacetophenone derivatives under acidic or basic conditions. One common method involves the use of polyphosphoric acid as a catalyst to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on cost-effective and environmentally friendly reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-3-methylphenyl)-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The quinazolinone core can be reduced to a dihydroquinazoline under hydrogenation conditions.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 2-(2-oxo-3-methylphenyl)-3H-quinazolin-4-one.
Reduction: Formation of 2-(2-hydroxy-3-methylphenyl)-1,2-dihydroquinazolin-4-one.
Substitution: Formation of various substituted quinazolinones depending on the substituent introduced.
Scientific Research Applications
2-(2-Hydroxy-3-methylphenyl)-3H-quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-METHYL-2-HYDROXYPHENYL)-4(3)-QUINAZOLONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the quinazolinone core can interact with hydrophobic pockets, leading to inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methylphenylboronic acid: Similar structure but lacks the quinazolinone core.
2-Hydroxy-3-methylbenzaldehyde: Similar structure but lacks the quinazolinone core and has an aldehyde group instead.
Uniqueness
2-(2-Hydroxy-3-methylphenyl)-3H-quinazolin-4-one is unique due to its combination of a hydroxy-methylphenyl group and a quinazolinone core, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-(2-hydroxy-3-methylphenyl)-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-9-5-4-7-11(13(9)18)14-16-12-8-3-2-6-10(12)15(19)17-14/h2-8,18H,1H3,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMADOLEVVXYSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.